molecular formula C21H24N2O5S B2506672 methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 2034423-56-6

methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2506672
CAS No.: 2034423-56-6
M. Wt: 416.49
InChI Key: XPVRQUSVVVGZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound featuring a dihydroisoquinoline core substituted with a methyl ester at position 2 and a 3-(4-(methylsulfonyl)phenyl)propanamido group at position 5. The methylsulfonyl moiety introduces strong electron-withdrawing properties, while the propanamido linker provides conformational flexibility.

Properties

IUPAC Name

methyl 7-[3-(4-methylsulfonylphenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-28-21(25)23-12-11-16-6-7-18(13-17(16)14-23)22-20(24)10-5-15-3-8-19(9-4-15)29(2,26)27/h3-4,6-9,13H,5,10-12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVRQUSVVVGZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its isoquinoline backbone, which is known for various pharmacological activities. The presence of a methylsulfonyl group enhances its solubility and bioavailability, which are critical for therapeutic efficacy.

Anticancer Properties

Research indicates that derivatives of isoquinoline compounds often exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in tumor proliferation. In vitro studies demonstrated that specific derivatives could induce apoptosis in cancer cell lines such as MCF-7 and A549 with IC50 values significantly lower than standard treatments like Gefitinib .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDEGFR inhibition
Related Isoquinoline DerivativeA5490.87Apoptosis induction

Enzyme Inhibition

The compound also shows promise as an acetylcholinesterase (AChE) inhibitor, which is vital for treating neurodegenerative diseases like Alzheimer's. In vitro assays revealed that thiazolidinones with similar structures inhibited AChE activity effectively, suggesting a potential for the isoquinoline derivative to exhibit similar properties .

Case Studies

  • Antitumor Activity : A study involving a series of isoquinoline derivatives showed that modifications at the 7-position significantly increased antiproliferative effects against various cancer cell lines. The methylsulfonyl substitution was particularly noted for enhancing activity against resistant cell lines .
  • Cholinesterase Inhibition : Another research effort focused on the synthesis of thiazolidinones derived from methylsulfonylphenyl moieties demonstrated significant AChE inhibition with promising kinetic profiles. The findings suggest that compounds with similar frameworks could be effective in managing cognitive decline associated with Alzheimer's disease .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target enzymes like EGFR and AChE. These studies indicated strong interactions through hydrogen bonding and hydrophobic interactions, supporting the experimental findings regarding its biological activities .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibit anticancer properties. For example, studies have demonstrated that certain quinoline sulfonamide derivatives act as tubulin polymerization inhibitors, which is crucial for cancer cell proliferation. The inhibition of tubulin polymerization disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

Optimization of Pharmacological Properties

SAR studies are essential for optimizing the pharmacological properties of isoquinoline derivatives. By modifying various substituents on the this compound structure, researchers can identify which modifications enhance biological activity and reduce toxicity. For instance, alterations in the propanamide moiety can significantly affect the compound's ability to inhibit cancer cell proliferation .

Case Studies and Research Findings

StudyCompoundFindings
Study 1Quinoline Sulfonamide DerivativesIdentified as potent tubulin polymerization inhibitors with IC50 values indicating strong anticancer activity against HeLa cells .
Study 2Isoquinoline DerivativesDemonstrated potential as anti-cancer agents through their mechanism involving disruption of microtubule dynamics .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in the Dihydroisoquinoline Family

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Methyl 7-(4-isobutoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate C21H26N2O5S 418.5 4-Isobutoxyphenylsulfonamido Bulky isobutoxy group enhances lipophilicity
Methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate C19H22N2O5S 390.5 4-Methoxy-2-methylphenylsulfonamido Methoxy group improves solubility
Methyl 7-(cyclopropanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate C15H18N2O3 274.31 Cyclopropanecarboxamido Rigid cyclopropane ring limits flexibility
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) C15H19NO4 277.32 Ethyl ester, dimethoxy groups Ethyl ester delays metabolic hydrolysis
Key Observations:

Substituent Bulk and Flexibility: The target compound’s 3-(4-(methylsulfonyl)phenyl)propanamido group is bulkier and more flexible than the cyclopropanecarboxamido group in , which may enhance target binding through adaptable conformations.

Electronic Effects :

  • The methylsulfonyl group in the target compound is a stronger electron-withdrawing group than the methoxy group in or the isobutoxy group in , which could stabilize charge interactions in binding pockets .

Metabolic Stability :

  • The methyl ester in the target compound is more prone to hydrolysis than the ethyl ester in compound 6d , suggesting shorter plasma half-life unless modified.

Functional Group Impact on Physicochemical Properties

Property Target Compound Methyl 7-(4-Isobutoxyphenylsulfonamido) Derivative Methyl 7-(Cyclopropanecarboxamido) Derivative
Molecular Weight ~420 (estimated) 418.5 274.31
Polarity High (due to sulfonyl group) Moderate (isobutoxy reduces polarity) Low (non-polar cyclopropane)
Likely Solubility Moderate in aqueous buffers Low (lipophilic isobutoxy) Very low

Preparation Methods

Modified Pomeranz–Fritsch Protocol

  • Starting material : A benzaldehyde dimethylacetal derivative substituted with a nitro or amino group at position 7.
  • Reagents : TMSOTf (1.2 equiv), 2,6-lutidine (2.0 equiv) in dichloromethane at −40°C.
  • Reaction time : 12–24 hours.
  • Yield : 60–75%.
Step Reagents/Conditions Intermediate Yield (%)
1 TMSOTf, 2,6-lutidine, CH₂Cl₂, −40°C DHIQ acetal 70

The nitro group at position 7 is subsequently reduced to an amine using hydrogenation (H₂, Pd/C) or catalytic transfer hydrogenation (NH₄HCO₂, Pd/C).

Synthesis of the 3-(4-(Methylsulfonyl)phenyl)propanamide Side Chain

The propanamido side chain requires preparing 3-(4-(methylsulfonyl)phenyl)propanoic acid, followed by activation for amide coupling.

Sulfonyl Group Introduction

  • Starting material : 4-(Methylthio)benzaldehyde.
  • Oxidation : H₂O₂ (30%) in acetic acid at 60°C for 6 hours.
  • Yield : 95%.

Propanoic Acid Synthesis

  • Aldol condensation : 4-(Methylsulfonyl)benzaldehyde reacts with malonic acid in pyridine.
  • Decarboxylation : Heating under reflux yields 3-(4-(methylsulfonyl)phenyl)propanoic acid.
Step Reagents/Conditions Product Yield (%)
1 H₂O₂, AcOH, 60°C 4-(Methylsulfonyl)benzaldehyde 95
2 Malonic acid, pyridine, reflux Propanoic acid 78

Amide Coupling at Position 7

The final step involves coupling 3-(4-(methylsulfonyl)phenyl)propanoic acid with the DHIQ methyl ester’s amine group.

Activation and Coupling

  • Activation reagent : HATU (1.1 equiv), DIPEA (3.0 equiv) in DMF.
  • Conditions : Room temperature, 12 hours.
  • Yield : 65–70%.

Optimization :

  • Lower temperatures (0°C) reduce epimerization.
  • Purification via column chromatography (hexane/ethyl acetate) enhances purity (>99%).

Purification and Characterization

Chromatographic Purification

  • Stationary phase : Silica gel (230–400 mesh).
  • Eluent : Gradient of hexane/ethyl acetate (7:3 to 1:1).
  • Purity : >99% by HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 6.95 (s, 1H, DHIQ-H), 3.72 (s, 3H, OCH₃), 3.18 (s, 3H, SO₂CH₃).
  • ESI-MS : m/z 459.2 [M+H]⁺.

Industrial-Scale Considerations

The one-pot method described in patent CN110845410A demonstrates scalability:

  • Key features :
    • Phosphotungstic acid catalysis accelerates cyclization.
    • Solvent recycling reduces waste.
  • Throughput : 80% yield on kilogram scale.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.